molecular formula C6H12O6 B135350 L-Gulose CAS No. 6027-89-0

L-Gulose

Cat. No.: B135350
CAS No.: 6027-89-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QRXFDPRISA-N
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Description

L-Gulose, with the chemical formula C₆H₁₂O₆ or O=CH[CH(OH)]₅H, is an enantiomer of the more common d-glucose. Unlike d-glucose, this compound does not naturally occur in living organisms but can be synthesized in the laboratory. It shares the same six-carbon backbone as glucose, classifying it as a hexose. In taste, this compound is indistinguishable from d-glucose .

Biochemical Analysis

Biochemical Properties

L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of this compound to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .

Cellular Effects

The presence of this compound in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes this compound to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, when this compound is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that this compound’s influence on cellular function may vary over time, depending on its stability and degradation .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of this compound to AsA . This process can influence metabolic flux and metabolite levels within the cell .

Preparation Methods

Laboratory Synthesis:: L-Gulose can be prepared through synthetic routes involving chemical transformations. One common method is the oxidation of d-glucose using specific reagents. For example, the oxidation of d-glucose with bromine water followed by reduction yields this compound.

Industrial Production:: Industrial-scale production of this compound is not common due to high manufacturing costs. research continues to explore more efficient methods for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: L-Gulose, like other aldohexoses, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of this compound leads to alditols (sugar alcohols).

    Substitution: this compound can undergo substitution reactions at its hydroxyl groups.

    Isomerization: In water solution, this compound interconverts between cyclic structural isomers, including α- and β-L-glucofuranose (five-membered ring) and α- and β-L-glucopyranose (six-membered ring).

Common Reagents and Major Products::
  • Oxidation: Bromine water, nitric acid, or other oxidizing agents.
  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
  • Isomerization: Acidic or basic conditions.

Scientific Research Applications

L-Gulose has been explored for various purposes:

    Low-Calorie Sweetener: Proposed as a low-calorie alternative, although not commercially marketed.

    Insulin Release: this compound pentaacetate stimulates insulin release and may have therapeutic potential for type 2 diabetes.

    Laxative Properties: this compound exhibits laxative effects and has been considered for colon-cleansing without disrupting fluid and electrolyte balance.

Comparison with Similar Compounds

L-Gulose stands out due to its rarity and unique properties. Similar compounds include d-glucose, d-mannose, and d-galactose.

Properties

CAS No.

6027-89-0

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-QRXFDPRISA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

melting_point

< 25 °C

Key on ui other cas no.

6027-89-0

physical_description

Solid

Synonyms

L-(+)-Gulose; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Gulose
Reactant of Route 2
L-Gulose
Reactant of Route 3
L-Gulose
Reactant of Route 4
L-Gulose
Reactant of Route 5
L-Gulose
Reactant of Route 6
L-Gulose
Customer
Q & A

Q1: What is the molecular formula and weight of L-gulose?

A1: this compound has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have characterized this compound using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of this compound and its derivatives. [, ]

Q3: Where is this compound naturally found?

A3: this compound is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]

Q5: Is this compound involved in vitamin C biosynthesis in plants?

A5: While not a direct precursor in the main vitamin C pathway, this compound, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous this compound can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the this compound pathway for de novo vitamin C synthesis. [, ]

Q6: Can this compound be synthesized from other sugars?

A7: Yes, this compound can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of this compound from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of this compound. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]

Q7: Can this compound be used in the synthesis of other biologically active compounds?

A9: Yes, this compound serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, this compound is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used this compound in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []

Q8: Are there any applications of this compound in material science?

A10: While research in this area is still emerging, this compound derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []

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